

The Role of SZL P1-41 in Cell Cycle Regulation: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SZL P1-41 is a potent and specific small-molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2), a critical component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex.[1][2][3] Overexpressed in a variety of human cancers, Skp2 plays a pivotal role in cell cycle progression by targeting tumor suppressor proteins for proteasomal degradation.[4][5] SZL P1-41 disrupts the formation of the active Skp2-SCF complex, leading to the accumulation of key cell cycle inhibitors, thereby inducing cell cycle arrest, senescence, and apoptosis in cancer cells.[2] This technical guide provides an in-depth overview of the mechanism of action of SZL P1-41, its effects on cell cycle regulation, a summary of key quantitative data, and detailed experimental protocols for its characterization.

Introduction to SZL P1-41

SZL P1-41, also known as compound #25, was identified through structure-based high-throughput virtual screening as a specific inhibitor of Skp2.[4][6][7] It binds to the F-box domain of Skp2, sterically hindering its association with Skp1, a necessary step for the assembly of the functional SCF E3 ligase complex.[2][5] This selective inhibition prevents the ubiquitination and subsequent degradation of Skp2 substrates, most notably the cyclin-dependent kinase (CDK) inhibitors p27Kip1 and p21Cip1.[5] The stabilization of these proteins restores cell cycle checkpoint control, making **SZL P1-41** a promising therapeutic candidate for cancers with Skp2 overexpression.[6]



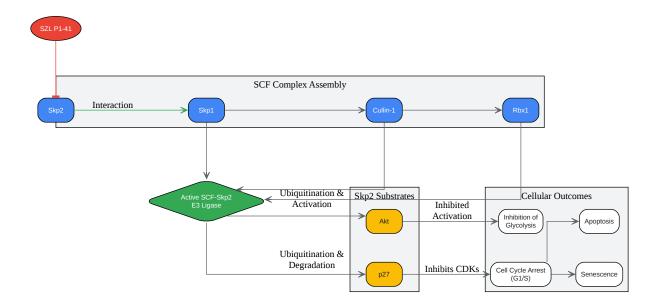
Chemical Properties of SZL P1-41:

Property	Value	Reference
Molecular Formula	C24H24N2O3S	
Molecular Weight	420.52 g/mol	[1]
CAS Number	222716-34-9	[3]
Purity	≥98%	[8]
Solubility	Soluble to 5 mM in DMSO (with gentle warming) and to 20 mM in 1eq. HCl.[8]	[8]

Mechanism of Action and Signaling Pathway

SZL P1-41 exerts its effects by directly targeting the Skp2 protein. By preventing the Skp2-Skp1 interaction, it effectively inactivates the SCF-Skp2 E3 ubiquitin ligase complex.[1][7] This leads to the accumulation of p27 and p21, which in turn inhibit cyclin-CDK complexes, primarily CDK2/cyclin E and CDK2/cyclin A, arresting the cell cycle at the G1/S transition.[5][9] Furthermore, **SZL P1-41** has been shown to inhibit the Skp2-mediated ubiquitination of Akt, a key protein in cell survival and glycolysis pathways.[8] This dual action of inducing cell cycle arrest and inhibiting pro-survival signaling contributes to its potent anti-tumor activity.[2]





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Figure 1: SZL P1-41 Signaling Pathway.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of **SZL P1-41** have been quantified in various cancer cell lines and in vivo models.

Table 1: In Vitro Activity of SZL P1-41 in Cancer Cell Lines



Cell Line	Cancer Type	Assay	Endpoint	Result	Reference
PC3	Prostate Cancer	Cell Viability	IC50	Not specified, but dose- dependent reduction in survival.[3]	[3]
LNCaP	Prostate Cancer	Cell Viability	IC50	Not specified, but dose- dependent reduction in survival.[3]	[3]
A549	Lung Cancer	Cell Viability	IC50	Not specified, but dose- dependent reduction in survival.[6]	[6]
H460	Non-small cell lung cancer	Cell Viability	IC50	5.15 μΜ	[4]
U87	Glioblastoma	Cell Viability	IC50	20.2 μΜ	[10]
U138	Glioblastoma	Cell Viability	IC50	65.16 μΜ	[10]
LNZ308	Glioblastoma	Cell Viability	IC50	39.12 μΜ	[10]
769-P	Clear cell renal cell carcinoma	Cell Viability	IC50	20.66 μM	[11]

Table 2: In Vivo Efficacy of SZL P1-41 in Xenograft Models

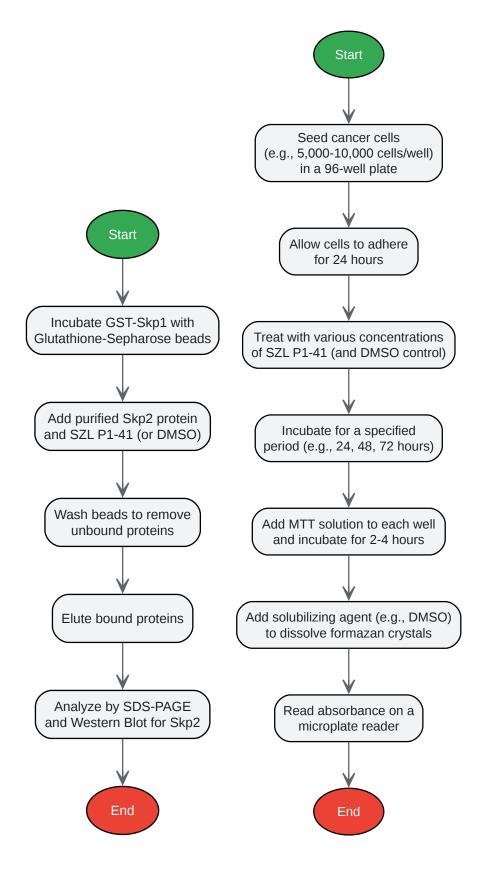


Xenograft Model	Cancer Type	Treatment	Outcome	Reference
A549	Lung Cancer	40 and 80 mg/kg	Reduced tumor volume	[3]
PC3	Prostate Cancer	40 and 80 mg/kg	Reduced tumor volume	[3]

Detailed Experimental Protocols In Vitro Skp2-Skp1 Binding Assay (GST Pull-down)

This assay assesses the ability of **SZL P1-41** to disrupt the interaction between Skp2 and Skp1.





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